![molecular formula C27H29BrN2O4SSi B13001490 tert-butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate](/img/structure/B13001490.png)
tert-butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate: is a complex organic compound with a molecular formula of C27H29BrN2O4SSi and a molecular weight of 585.59 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which make it valuable in various chemical and biological applications.
Métodos De Preparación
The synthesis of tert-butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate involves multiple steps. The process typically starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the bromine and methyl groups. The final step involves the attachment of the tert-butyldiphenylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromine or other functional groups.
Aplicaciones Científicas De Investigación
tert-Butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the interactions between different biological molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core is known to interact with various enzymes and receptors, affecting their activity. The presence of the bromine and methyl groups can influence the compound’s binding affinity and specificity. The tert-butyldiphenylsilyl group provides stability and enhances the compound’s solubility in organic solvents .
Comparación Con Compuestos Similares
Similar compounds include other silyl-protected thieno[2,3-d]pyrimidines, such as:
- tert-Butyldimethylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate
- tert-Butyldiphenylsilyl 2-{6-chloro-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. The unique combination of the tert-butyldiphenylsilyl group with the thieno[2,3-d]pyrimidine core in the target compound provides enhanced stability and specific reactivity .
Propiedades
Fórmula molecular |
C27H29BrN2O4SSi |
|---|---|
Peso molecular |
585.6 g/mol |
Nombre IUPAC |
[tert-butyl(diphenyl)silyl] 2-(6-bromo-5-methyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoate |
InChI |
InChI=1S/C27H29BrN2O4SSi/c1-17-20-22(35-21(17)28)29-25(33)30(23(20)31)27(5,6)24(32)34-36(26(2,3)4,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,1-6H3,(H,29,33) |
Clave InChI |
LTZINNOODYAQGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C(=O)N(C(=O)N2)C(C)(C)C(=O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Methyl(propan-2-yl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13001411.png)
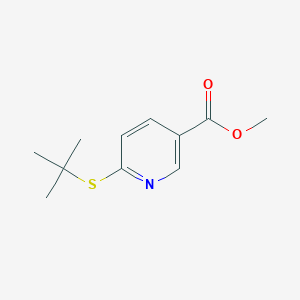
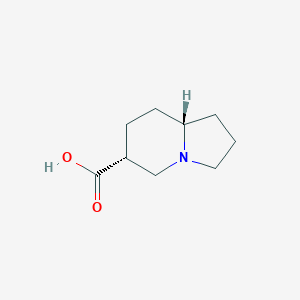

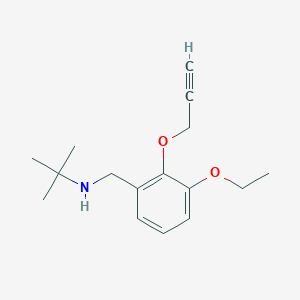


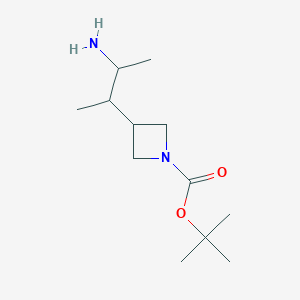
![2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B13001456.png)
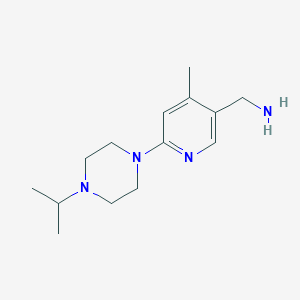
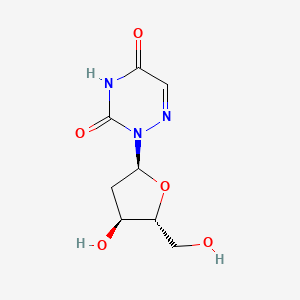
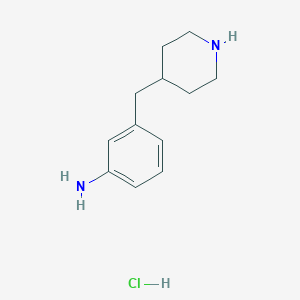
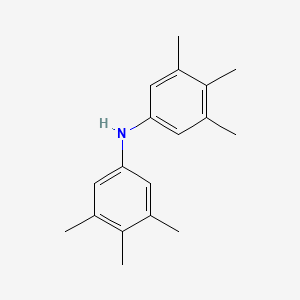
![Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13001504.png)
